
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzene with an appropriate ethoxy-octenyl precursor under controlled conditions. The reaction may be catalyzed by specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include ethylmagnesium bromide and titanium (IV) isopropoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as column chromatography, ensures the isolation of the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxy-octanone derivatives, while reduction can produce ethoxy-octane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The ethoxy and octenyl groups may interact with enzymes or receptors, modulating their activity. The benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-ethylbenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-chlorobenzene
Uniqueness: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
918540-69-9 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-(3-ethoxyoct-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26O/c1-4-6-7-8-17(18-5-2)14-13-16-11-9-15(3)10-12-16/h9-14,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
JNVPKZCPWYTPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
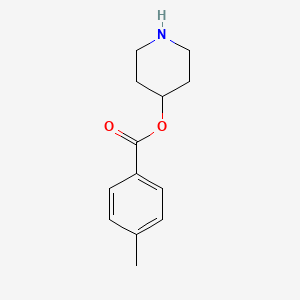
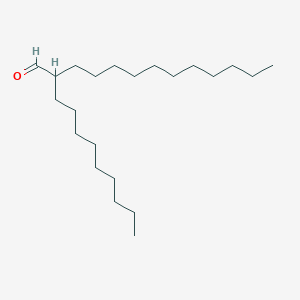
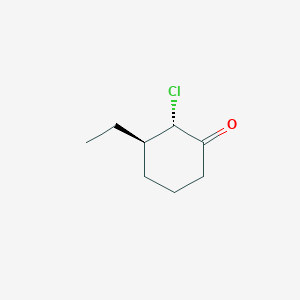
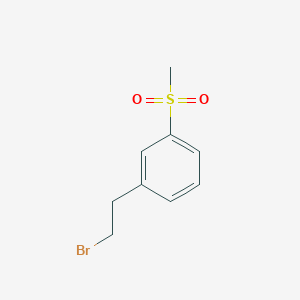
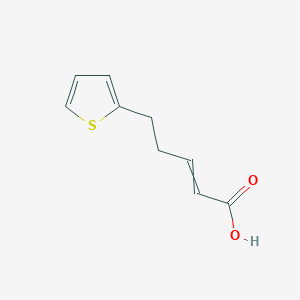
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)


